molecular formula C24H24BrNO2S B306330 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine

1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine

Cat. No. B306330
M. Wt: 470.4 g/mol
InChI Key: CRMGIMZKPRJPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in the development of cancer and Alzheimer's disease, respectively. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta protein, and protect dopaminergic neurons. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine in lab experiments is its potential pharmacological properties. This compound has been shown to have potential anticancer properties and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound involves several steps, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine. One direction is to further investigate its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research could focus on optimizing the synthesis method of this compound and testing its efficacy in animal models.
Another direction for future research is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta protein and protect dopaminergic neurons. Further research could focus on testing its efficacy in animal models and optimizing its pharmacokinetic properties.
In conclusion, this compound is a promising compound that has potential pharmacological properties. Its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine involves several steps. The first step involves the reaction of 4-bromo-2-methoxyaniline with 1-naphthol to form 4-bromo-2-methoxy-1-naphthol. The second step involves the reaction of 4-bromo-2-methoxy-1-naphthol with thionyl chloride to form 4-bromo-2-methoxy-1-naphthol thioacetate. The third step involves the reaction of 4-bromo-2-methoxy-1-naphthol thioacetate with piperidine to form this compound.

Scientific Research Applications

1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine has been studied for its potential pharmacological properties. It has been found to have potential anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease, and can also protect dopaminergic neurons, which are affected in Parkinson's disease.

properties

Molecular Formula

C24H24BrNO2S

Molecular Weight

470.4 g/mol

IUPAC Name

[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C24H24BrNO2S/c1-27-22-15-19(24(29)26-12-5-2-6-13-26)14-21(25)23(22)28-16-18-10-7-9-17-8-3-4-11-20(17)18/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3

InChI Key

CRMGIMZKPRJPGH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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